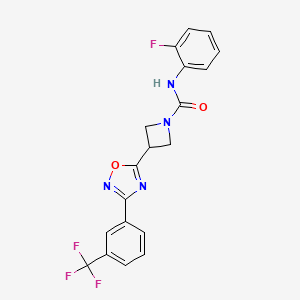

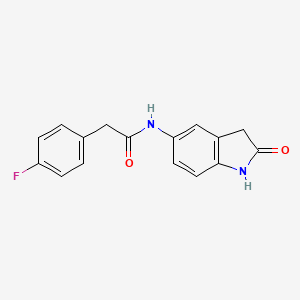

![molecular formula C15H14N4O B2799040 pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058872-30-1](/img/structure/B2799040.png)

pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes involves a direct Csp3-H oxidation approach with water under mild conditions . This process is catalyzed by transition metals . A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring linked to a pyridine ring. The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the oxidation of Csp3-H for the synthesis of aromatic ketones . This reaction is catalyzed by transition metals .Applications De Recherche Scientifique

Catalytic Protodeboronation

The compound has found applications in catalytic protodeboronation reactions. Protodeboronation is the removal of a boron moiety from boronic esters. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Researchers have reported a radical-based approach for protodeboronation of 1°, 2°, and 3° alkyl boronic esters using this compound. Paired with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis of N-Pyridin-2-yl Carbamates

The compound has been utilized in the catalyst-free synthesis of N-pyridin-2-yl carbamates. This environmentally friendly technique involves accessible N-hetaryl ureas and alcohols. It allows for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates, featuring various electron-donating and electron-withdrawing groups in the azine rings. The method is applicable to primary, secondary, and tertiary alkyl substituents at the oxygen atom, resulting in diverse carbamate products .

Biomedical Applications

Studies have explored the compound’s potential biomedical uses. Specifically, it has been investigated for its anti-fibrotic activities. Several derivatives of the compound exhibited better anti-fibrotic effects than Pirfenidone, a known anti-fibrotic drug. Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated promising activities .

Photophysical Behavior

The compound’s photophysical behavior has been investigated. It exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase. Researchers have used steady-state, time-resolved, and ultrafast spectroscopies to unravel its intricate photophysical properties .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

pyridin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c20-15(12-3-1-2-6-17-12)19-10-4-5-14(19)11-8-16-9-18-13(11)7-10/h1-3,6,8-10,14H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENXQIFXWGTNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

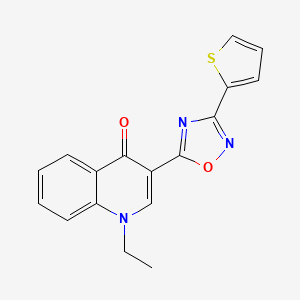

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2798957.png)

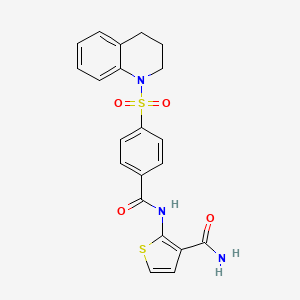

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)

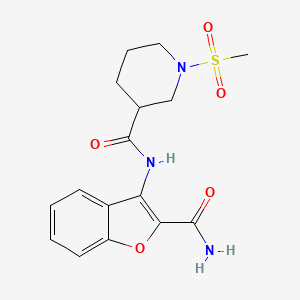

![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2798962.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)

![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2798974.png)

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)

![7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2798978.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2798979.png)